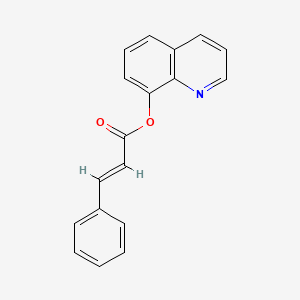
quinolin-8-yl (E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
quinolin-8-yl (E)-3-phenylprop-2-enoate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a cinnamoyloxy group attached to the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-yl (E)-3-phenylprop-2-enoate typically involves the esterification of 8-hydroxyquinoline with cinnamic acid. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, can be employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: quinolin-8-yl (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 8-(cinnamoyloxy)quinoline derivatives with reduced double bonds.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Reduced 8-(cinnamoyloxy)quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer due to its ability to interact with biological targets.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of quinolin-8-yl (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A precursor to quinolin-8-yl (E)-3-phenylprop-2-enoate, known for its antimicrobial properties.
8-Quinolinamine: Exhibits broad-spectrum anti-infective activity and is used in the treatment of parasitic infections.
8-Methoxyquinoline: Known for its antifungal and antibacterial properties.
Uniqueness: this compound is unique due to the presence of the cinnamoyloxy group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its enhanced biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C18H13NO2 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
quinolin-8-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H13NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-13H/b12-11+ |
Clave InChI |
MGYIGSPQIHQSAA-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2N=CC=C3 |
Solubilidad |
20.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















